molecular formula C19H36O2 B12663403 Isopentadecyl methacrylate CAS No. 94247-08-2

Isopentadecyl methacrylate

Cat. No.: B12663403
CAS No.: 94247-08-2
M. Wt: 296.5 g/mol
InChI Key: IADHOSOWVPXCGA-UHFFFAOYSA-N
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Description

Isopentadecyl methacrylate, also known as 13-methyltetradecyl 2-methylprop-2-enoate, is an organic compound with the molecular formula C19H36O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in applications requiring water-resistant materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopentadecyl methacrylate can be synthesized through esterification reactions involving methacrylic acid and isopentadecyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reactants and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Isopentadecyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Free radical initiators like AIBN, conducted under inert atmosphere (e.g., nitrogen) at elevated temperatures.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid, conducted under reflux conditions.

Major Products Formed

    Polymerization: Polymethacrylate polymers.

    Hydrolysis: Methacrylic acid and isopentadecyl alcohol.

    Transesterification: Various methacrylate esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of isopentadecyl methacrylate primarily involves its ability to polymerize and form hydrophobic polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit hydrophobic properties due to the presence of the long alkyl chain (isopentadecyl group), making them suitable for applications requiring water resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long alkyl chain, which imparts superior hydrophobic properties compared to shorter-chain methacrylate esters. This makes it particularly valuable in applications requiring enhanced water resistance and durability .

Properties

CAS No.

94247-08-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

13-methyltetradecyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H36O2/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-21-19(20)18(3)4/h17H,3,5-16H2,1-2,4H3

InChI Key

IADHOSOWVPXCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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